6-cyclopropyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole
Overview
Description
“6-cyclopropyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . The compound demonstrates potent pyocyanin suppression, synergizes with aminoglycoside antibiotic tobramycin against PA biofilms, and is active against a panel of clinical isolates from bronchiectasis patients .
Synthesis Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The imidazole name was reported by Arthur Rudolf Hantzsch (1857–1935) in 1887 . 1, 3-diazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .
Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Chemical Reactions Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The imidazole name was reported by Arthur Rudolf Hantzsch (1857–1935) in 1887 . 1, 3-diazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .
Scientific Research Applications
Synthetic Methodologies
Researchers have developed versatile synthetic routes for imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyridines, which are structurally related to the compound . These methodologies involve cyclocondensation and Heck coupling reactions, providing rapid access to a variety of substitution patterns on the imidazopyridine core (R. Ducray et al., 2010). Similarly, a concise synthesis approach has been reported for pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones, highlighting the utility of alkynyl heterocycles in forming pharmacologically active compounds (Kathryn A. Johnston et al., 2008).
Chemical Reactions and Functionalization
Functionalization reactions of heterocyclic compounds have been extensively studied. For instance, experimental and theoretical studies have focused on the reactions of pyrazole carboxylic acid and its derivatives, leading to the formation of compounds with potential for further chemical modifications (İ. Yıldırım et al., 2005). These studies contribute to the understanding of reaction mechanisms and offer insights into designing compounds with enhanced chemical properties.
Biological Activities
The synthesis and evaluation of guanidine-annellated heterocycles, including imidazo[1,2-a]pyrazoles, have been conducted to investigate their antibacterial and antifungal activities. These compounds have shown pronounced anti-inhibitory effects against various pathogens, demonstrating the potential of imidazo[1,2-b]pyrazole derivatives in medicinal chemistry (El-Feky Has, 2015).
Structural and Molecular Studies
Properties
IUPAC Name |
6-cyclopropyl-7-pyridin-3-yl-5H-imidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c1-2-10(8-14-5-1)11-12(9-3-4-9)16-17-7-6-15-13(11)17/h1-2,5-9,16H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYXKLNOEBHOQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C3=NC=CN3N2)C4=CN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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